6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine core with two fluorine atoms at the 6 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate fluorinated precursors with suitable reagents under controlled conditions. One common method involves the cyclization of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which can be achieved under mild conditions without the need for a catalyst . This reaction generally yields high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Cyclization Reactions: The compound can participate in annulation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfur ylides and α,β-unsaturated imines . These reactions are typically carried out under mild conditions, often without the need for a catalyst.
Major Products Formed
The major products formed from reactions involving this compound include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .
Scientific Research Applications
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with molecular targets through its fluorine atoms and heterocyclic core. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one include other fluorinated benzoxazines and related heterocycles, such as:
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
- 4-(1,1-difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H5F2NO2 |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
6,8-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12) |
InChI Key |
UXXZOKFKACJTON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)NC(=O)O1 |
Origin of Product |
United States |
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